molecular formula C13H7Cl2NOS B2569279 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile CAS No. 339014-61-8

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile

Cat. No.: B2569279
CAS No.: 339014-61-8
M. Wt: 296.17
InChI Key: ABOHXJWPZYSXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile is utilized in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile.

    2-Thiophenemethanol: Another precursor used in the synthesis.

    2,4-Dichlorobenzoic acid: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which combines a dichlorobenzoyl group with a thienyl acetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NOS/c14-8-1-3-10(11(15)7-8)13(17)12-4-2-9(18-12)5-6-16/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHXJWPZYSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.